molecular formula C18H21OP B1353628 (4-Methylpent-3-en-1-yl)diphenylphosphine oxide CAS No. 86105-38-6

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide

Cat. No. B1353628
CAS RN: 86105-38-6
M. Wt: 284.3 g/mol
InChI Key: LJFXLCPRGXFFSH-UHFFFAOYSA-N
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Description

“(4-Methylpent-3-en-1-yl)diphenylphosphine oxide” (CAS No. 86105-38-6), also known as TPO, is a compound with the molecular formula C18H21OP . It is widely used as a type II photoinitiator.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of n-butyllithium in hexane and THF at 0 degrees Celsius for 30 minutes, followed by a reaction at room temperature for about 1.5 hours . Another method involves the use of lithium diisopropyl amide in tetrahydrofuran and hexane at 0 degrees Celsius for 0.5 hours .


Molecular Structure Analysis

The molecular weight of “(4-Methylpent-3-en-1-yl)diphenylphosphine oxide” is 284.33 g/mol . Unfortunately, the specific details about its molecular structure are not available in the search results.


Chemical Reactions Analysis

Several chemical reactions involving this compound have been documented. For instance, it can react with n-butyllithium in tetrahydrofuran to yield different products . It can also react with lithium diisopropyl amide in tetrahydrofuran and hexane at 0 degrees Celsius for 0.5 hours .

Scientific Research Applications

Synthesis and Electrophilic Cyclization Reactions

Diphenyl 3-methyl-penta-1,2,4-trienyl phosphine oxide is a compound that can be synthesized through an atom-economic [2,3]-sigmatropic rearrangement process. This compound demonstrates significant versatility in organic synthesis, particularly in electrophilic cyclization reactions. The vinylallenyl phosphine oxide variant, when subjected to these reactions, forms a variety of heterocyclic or highly unsaturated compounds. This reactivity primarily involves the allenic and 1,3-dienic parts of the vinylallenic system, with the phosphoryl and vinylic groups playing a crucial role in neighboring group participation. This characteristic makes these compounds valuable for constructing complex molecular structures in organic chemistry (Ivanov & Christov, 2013).

Structural Analysis and Computational Studies

A γ-hydroxyphosphine oxide derivative, specifically [(4‑hydroxy‑2-methylpentan-2-yl)diphenylphosphine oxide], has been extensively studied using spectroscopic tools like IR, NMR, mass spectrometry, and X-ray diffraction. The compound exhibits unique crystallization patterns depending on the configuration at a specific carbon atom. In-depth analyses like Hirshfeld surface, shape index, and 2D-fingerprint plots have been employed to assess various intermolecular interactions within the crystal structure. Moreover, DFT calculations and HOMO-LUMO analyses offer insights into the optimized geometry and electronic properties of this compound, underscoring its potential in various scientific applications, especially in material sciences (Mhamdi et al., 2018).

Application in the Horner-Wittig Reaction

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide derivatives have been utilized in the Horner-Wittig reaction to synthesize specific isomers of famesol and geraniol. This application underscores the compound's role in organic synthesis, particularly in constructing complex organic molecules with precise structural configurations. The ability to produce these compounds with specific geometries makes phosphine oxides like these valuable reagents in synthetic organic chemistry (Gawdzik et al., 1996).

Safety And Hazards

The compound is classified as a hazard class 6.1 substance. It has several hazard statements, including H315, H317, H319, H335, and H360 . The precautionary statements include P201, P261, P280, P305+P351+P338, and P308+P313 .

properties

IUPAC Name

[4-methylpent-3-enyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21OP/c1-16(2)10-9-15-20(19,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,10-14H,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXLCPRGXFFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453586
Record name (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide

CAS RN

86105-38-6
Record name (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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